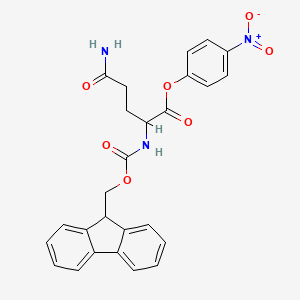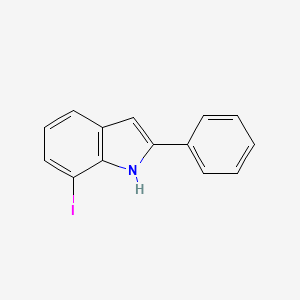
7-Iodo-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-phenyl-1H-indole typically involves the iodination of 2-phenyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent such as iodic acid or a combination of iodine and a Lewis acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: The iodine substituent can be reduced to form 2-phenyl-1H-indole.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: 2-Phenyl-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
7-Iodo-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of selective estrogen receptor modulators (SERMs).
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Iodo-2-phenyl-1H-indole involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For example, as a potential SERM, it may bind to estrogen receptors, influencing gene expression and cellular responses. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Phenyl-1H-indole: Lacks the iodine substituent, making it less reactive in certain chemical reactions.
7-Bromo-2-phenyl-1H-indole: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and biological activity.
7-Chloro-2-phenyl-1H-indole: Another halogenated derivative with different chemical properties due to the presence of chlorine.
Uniqueness: 7-Iodo-2-phenyl-1H-indole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C14H10IN |
|---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
7-iodo-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H10IN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H |
InChI Key |
OIUNXKFBTXYODA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


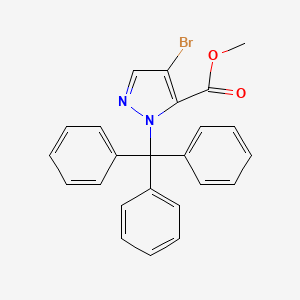
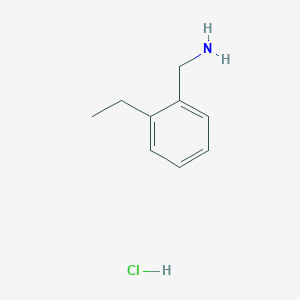

![tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13654621.png)
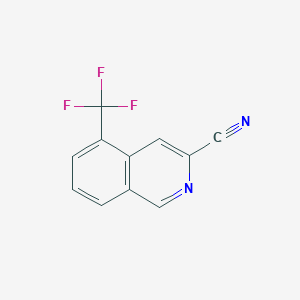
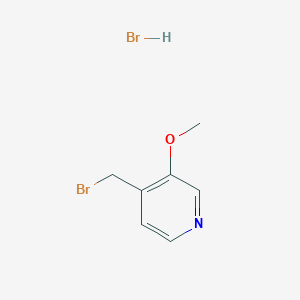

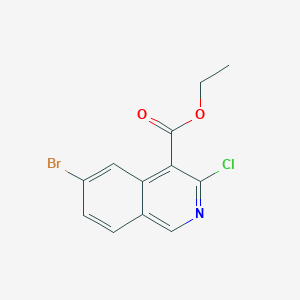
![4-(tert-Butyl) 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate](/img/structure/B13654646.png)
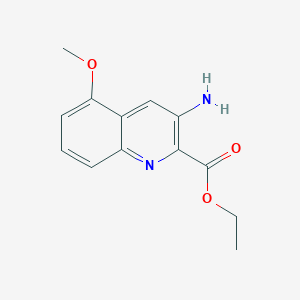
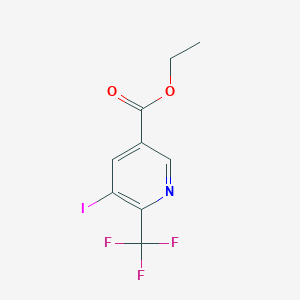
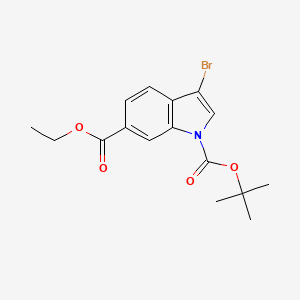
![6-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13654660.png)
